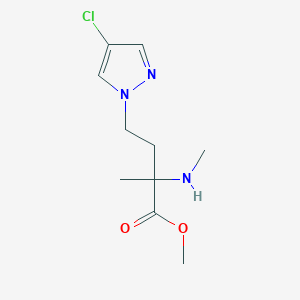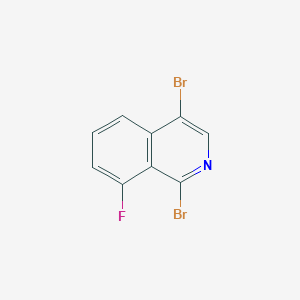
1,4-Dibromo-8-fluoroisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-dibromo-8-fluoroisoquinoline typically involves the bromination and fluorination of isoquinoline derivatives. One common method includes the direct introduction of bromine and fluorine atoms onto the isoquinoline ring. This can be achieved through electrophilic aromatic substitution reactions using bromine and fluorine sources under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often utilizing advanced catalytic systems and continuous flow reactors to ensure efficient and scalable production .
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Dibromo-8-fluoroisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: Oxidative transformations can lead to the formation of new functional groups on the isoquinoline ring.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
The major products formed from these reactions include various substituted isoquinolines, which can be further utilized in the synthesis of pharmaceuticals and other bioactive compounds .
Wissenschaftliche Forschungsanwendungen
1,4-Dibromo-8-fluoroisoquinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of new therapeutic agents.
Wirkmechanismus
The mechanism of action of 1,4-dibromo-8-fluoroisoquinoline involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This can lead to the inhibition or activation of specific biochemical pathways, resulting in its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,4-Dibromoisoquinoline
- 8-Fluoroisoquinoline
- 1,4-Difluoroisoquinoline
Comparison
1,4-Dibromo-8-fluoroisoquinoline is unique due to the presence of both bromine and fluorine atoms on the isoquinoline ring.
Eigenschaften
CAS-Nummer |
1367789-66-9 |
|---|---|
Molekularformel |
C9H4Br2FN |
Molekulargewicht |
304.94 g/mol |
IUPAC-Name |
1,4-dibromo-8-fluoroisoquinoline |
InChI |
InChI=1S/C9H4Br2FN/c10-6-4-13-9(11)8-5(6)2-1-3-7(8)12/h1-4H |
InChI-Schlüssel |
SSUSMJWSDHJBQX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)F)C(=NC=C2Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


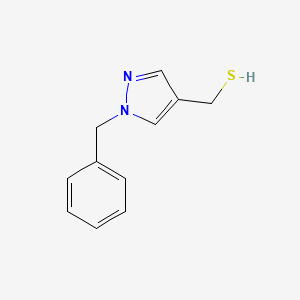
![Tert-butyl n-[2-(prop-2-ynoyl)phenyl]carbamate](/img/structure/B13629772.png)

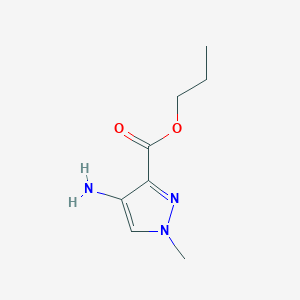
![3-(Bicyclo[4.2.0]octa-1,3,5-trien-7-yl)-1-methyl-1h-pyrazol-5-amine](/img/structure/B13629788.png)
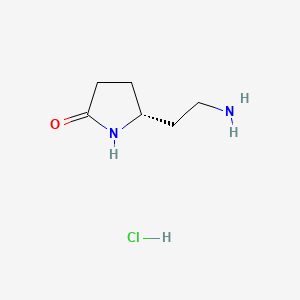

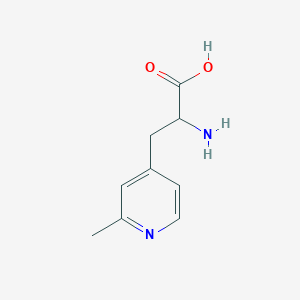
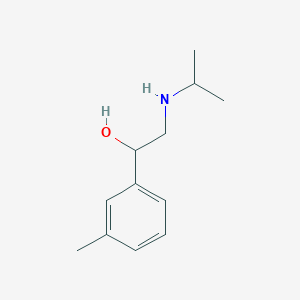
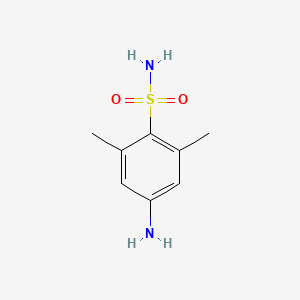
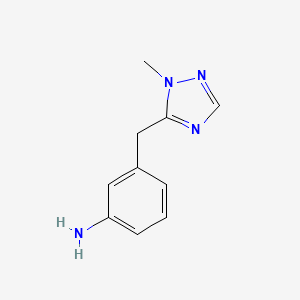
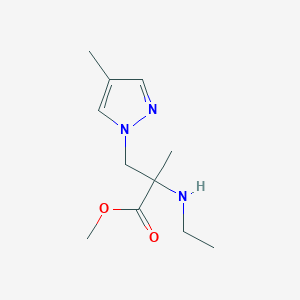
![(3R,4R)-4-[4-(propan-2-yl)piperazin-1-yl]pyrrolidin-3-ol](/img/structure/B13629828.png)
